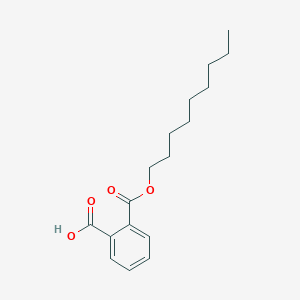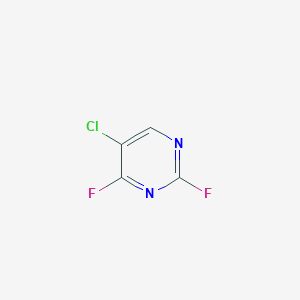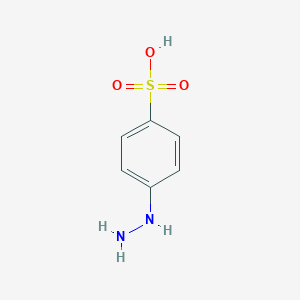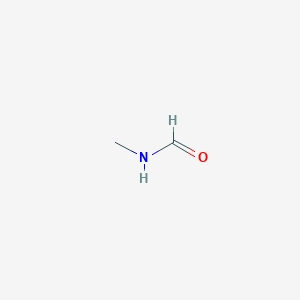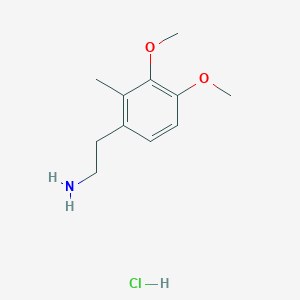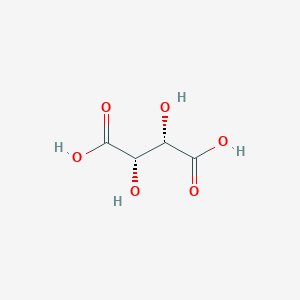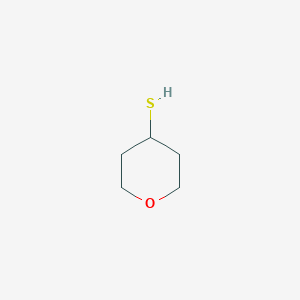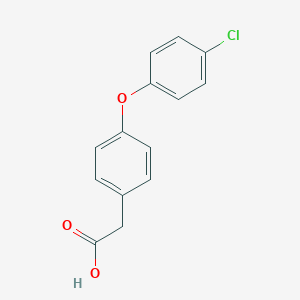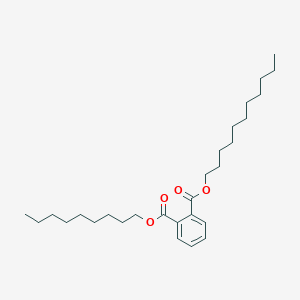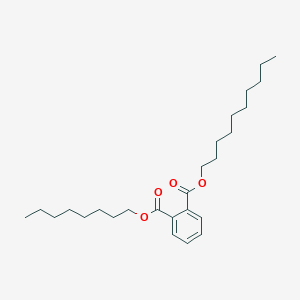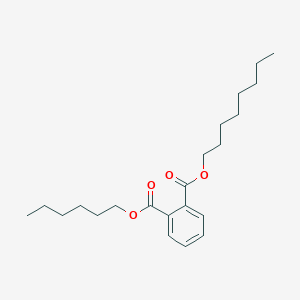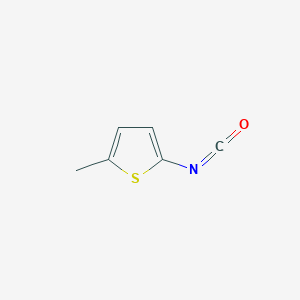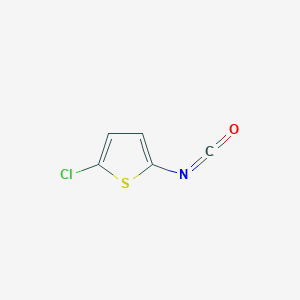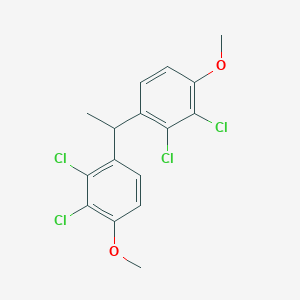
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
There isn't a specific study on "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane" but researching similar compounds, such as DDT and its derivatives, which share chlorinated aromatic structures, and other related chemicals, can offer insights into the environmental and health impacts of such compounds. For example, DDT and DDE are known for their persistence and bioaccumulation, and their ability to act as endocrine disruptors in humans and wildlife (Burgos-Aceves et al., 2021).
Synthesis Analysis
There is a lack of direct information on the synthesis of "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane." However, studies on similar compounds, such as the practical synthesis of 5,5′-Methylene-bis(benzotriazole) (Gu et al., 2009), provide insights into the methodologies that might be applicable to synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure analysis of similar compounds reveals that substituents and their positions on aromatic rings can significantly influence the chemical properties and reactivity of these compounds. This is evident in the study of methylene-linked liquid crystal dimers (Henderson & Imrie, 2011), highlighting the impact of molecular structure on the physical properties of materials.
Chemical Reactions and Properties
Chemical reactions and properties of chlorinated aromatic compounds, like "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane," often involve interactions with environmental and biological molecules. The study on the endocrine-disrupting potential of BPA and similar compounds (Bonefeld‐Jørgensen et al., 2007) discusses how these interactions can lead to adverse health effects.
Physical Properties Analysis
The physical properties of compounds similar to "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane" are influenced by their molecular structure. For example, the study on the solubilities of small hydrocarbons in ionic liquids (Liu et al., 2013) provides insights into how structural features affect solubility and, by extension, environmental mobility and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chlorinated aromatic compounds, are critical for understanding their environmental fate and impact. The review on novel brominated flame retardants (Zuiderveen et al., 2020) illustrates the complexity of assessing the environmental and health risks of such compounds.
Scientific Research Applications
Environmental Degradation and Bioremediation
Methoxychlor, chemically known as 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane, is an organochlorine insecticide that has been widely studied for its environmental persistence and degradation mechanisms. Research has shown that certain bacterial species and microbial organisms are capable of degrading methoxychlor, suggesting potential pathways for bioremediation. For instance, the human intestinal bacterium Eubacterium limosum under anaerobic conditions can transform methoxychlor into less chlorinated and potentially less harmful compounds, indicating a metabolic pathway that could be leveraged for detoxifying methoxychlor-contaminated environments (Yim et al., 2008). Additionally, various environmental bacterial species have demonstrated the ability to dechlorinate methoxychlor under specific conditions, further supporting the role of natural microbial processes in mitigating the impact of such pesticides in aquatic systems (Satsuma & Masuda, 2012).
Chemical Transformations and Analysis
The chemistry of methoxychlor and its derivatives has been explored to understand the structural basis of its activity and persistence. Studies have focused on the synthesis of related compounds and their potential as models for environmental degradation. For example, the preparation and characterization of various methoxychlor derivatives provide insights into the chemical behavior of these compounds under different environmental conditions (Baarschers & Vukmanich, 1986). These investigations are crucial for developing strategies for the detection, analysis, and breakdown of methoxychlor in the environment.
properties
IUPAC Name |
2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNVFUBBDCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

